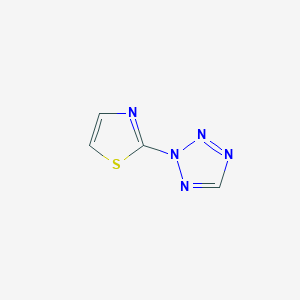![molecular formula C28H31IN2O B128217 1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine CAS No. 148832-04-6](/img/structure/B128217.png)
1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is commonly referred to as IPP, and it is a piperazine derivative that has been synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of IPP involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. IPP has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be overactive in many types of cancer. This inhibition results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
IPP has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, IPP has also been found to exhibit anti-inflammatory and analgesic effects. Studies have shown that IPP can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using IPP in lab experiments is its potent anticancer activity. IPP has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using IPP in lab experiments is its high cost of synthesis, which can limit its availability for research.
Direcciones Futuras
There are several future directions for research on IPP. One area of research is the development of more efficient and cost-effective methods for the synthesis of IPP. Another area of research is the identification of specific cancer types that are most responsive to IPP treatment. Additionally, further studies are needed to investigate the potential applications of IPP in other fields, such as biochemistry and pharmacology.
Métodos De Síntesis
The synthesis of IPP involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of IPP are 4-iodoanisole and 3-phenylpropenal. These two compounds undergo a reaction known as the Knoevenagel condensation, which results in the formation of 1-[(4-iodophenyl)(phenyl)methyl]-2-methoxyethene. This intermediate compound then undergoes a reaction with piperazine to give the final product, IPP.
Aplicaciones Científicas De Investigación
IPP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of medicine, where IPP has been found to exhibit potent anticancer activity. Studies have shown that IPP can induce apoptosis in cancer cells by inhibiting the activity of specific enzymes and signaling pathways.
Propiedades
Número CAS |
148832-04-6 |
|---|---|
Nombre del producto |
1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Fórmula molecular |
C28H31IN2O |
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C28H31IN2O/c29-27-15-13-26(14-16-27)28(25-11-5-2-6-12-25)32-23-22-31-20-18-30(19-21-31)17-7-10-24-8-3-1-4-9-24/h1-16,28H,17-23H2/b10-7+ |
Clave InChI |
RPYALWQJEMCAKH-JXMROGBWSA-N |
SMILES isomérico |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)C/C=C/C4=CC=CC=C4 |
SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)CC=CC4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)CC=CC4=CC=CC=C4 |
Sinónimos |
4-iodo-GBR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



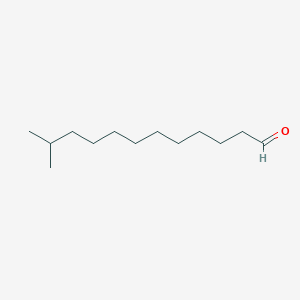

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)
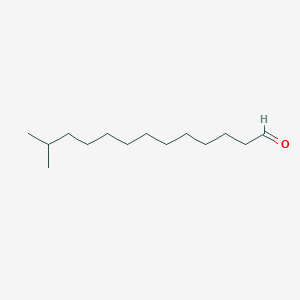
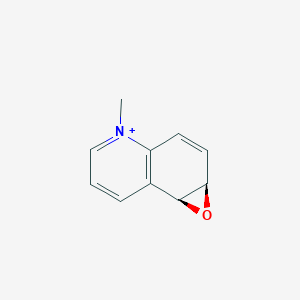
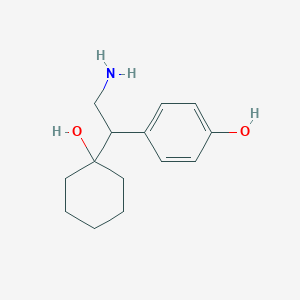
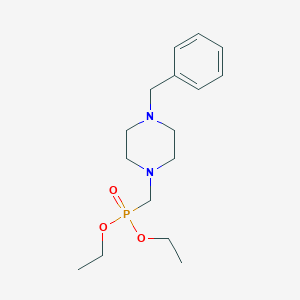

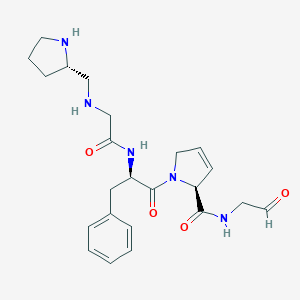
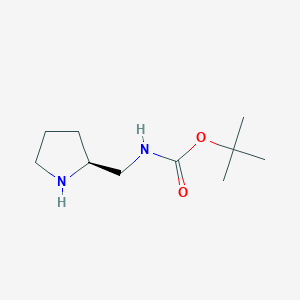
![3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid](/img/structure/B128163.png)


